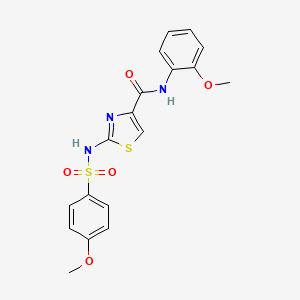

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S2/c1-25-12-7-9-13(10-8-12)28(23,24)21-18-20-15(11-27-18)17(22)19-14-5-3-4-6-16(14)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSARBMDKVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or interfere with metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Purity varies significantly (5–98.7%) depending on substituents. For example, dihydrothiazole derivatives (e.g., 4a ) achieve high purity (98.7%) due to stabilized conformations, while bulky groups like 3,4,5-trimethoxybenzamido (36 ) reduce yield (5%) .

- Electronic Effects : Methoxy groups enhance solubility and electron-donating capacity, whereas nitro or trifluoromethyl groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity.

2.2 Tautomerism and Stability

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism between thione and thiol forms. In contrast, the target compound’s rigid thiazole-sulfonamide backbone likely prevents tautomerism, enhancing stability under physiological conditions .

2.3 Pharmacological Implications

- Enzyme Inhibition : Thiazole carboxamides with trimethoxyphenyl groups (e.g., 13e , 4a ) show potent CYP3A4 inhibition due to π-π stacking interactions with heme cofactors . The target compound’s dual methoxy groups may similarly enhance binding affinity.

- Antibacterial Activity : Nitrothiophene analogs () demonstrate narrow-spectrum antibacterial activity, suggesting that the nitro group’s electrophilicity is critical for targeting bacterial enzymes .

Biological Activity

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole class, characterized by its unique structural features, which include a thiazole ring, a carboxamide group, and methoxy-substituted phenylsulfonamide moieties. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 433.5 g/mol. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |

| Carboxamide Group | Enhances solubility and potential interactions with biological targets. |

| Methoxy-Substituted Groups | Increases lipophilicity and may affect pharmacokinetics. |

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The thiazole core is often associated with the inhibition of various bacterial enzymes, which may contribute to its effectiveness against a range of pathogens. Specific mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit bacterial enzymes essential for cell wall synthesis.

- Membrane Disruption : Potential to disrupt microbial membranes, leading to cell lysis.

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity by modulating specific cellular pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

3. Antifungal Effects

The antifungal potential of this compound has also been explored:

- Fungal Cell Wall Inhibition : Similar to its antibacterial properties, it may interfere with fungal cell wall synthesis.

- Biofilm Disruption : The compound could disrupt biofilms formed by pathogenic fungi, enhancing susceptibility to antifungal treatments.

The mechanism of action involves the interaction of this compound with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong antimicrobial potential.

-

Cancer Cell Line Analysis :

- In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.

-

Fungal Susceptibility Testing :

- Tests against common fungal pathogens demonstrated that the compound effectively inhibited growth and biofilm formation, suggesting its potential as an antifungal agent.

Q & A

Q. What are the key considerations in designing the synthesis pathway for this compound?

The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and carboxamide introduction. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during sulfonamide bond formation .

- Catalysts : Bases like triethylamine or DMAP improve reaction efficiency .

- Purification : Chromatography or recrystallization ensures high purity (>95%) . Example protocol: Thiazole intermediate synthesis followed by sulfonamide coupling under inert conditions, monitored via TLC/HPLC .

Q. How is the compound structurally characterized to confirm identity and purity?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z ~430 g/mol) .

- HPLC : Retention times (e.g., t = 12.3 min) validate purity (>98%) .

Q. What physicochemical properties are critical for in vitro assays?

Key parameters:

- Solubility : Methoxy groups enhance aqueous solubility (~50 µM in PBS), but logP values (~2.8) suggest moderate lipophilicity .

- Stability : Degradation in acidic conditions (pH <5) necessitates storage at neutral pH and −20°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

SAR studies on analogs reveal:

- Methoxy substituents : Electron-donating groups on phenyl rings improve target binding (e.g., IC reduction from 10 µM to 2 µM) .

- Thiazole modifications : Replacing the sulfonamide with urea decreases cytotoxicity in normal cells . Table: Bioactivity of structural analogs

| Substituent Position | IC (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| 2-Methoxy | 1.8 | 15.2 |

| 4-Fluoro | 3.5 | 8.7 |

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

Discrepancies may arise from:

- Assay conditions : Varying pH or serum content alters compound stability .

- Cell line heterogeneity : Sensitivity differences in MCF-7 vs. HeLa cells require validation via orthogonal assays (e.g., flow cytometry vs. MTT) . Mitigation: Standardize protocols (e.g., RPMI-1640 media, 48h incubation) and use reference controls .

Q. What strategies improve target specificity while minimizing off-target effects?

- Molecular docking : Predict interactions with kinases (e.g., EGFR) vs. non-targets (e.g., CYP450) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to reduce non-specific binding . Example: A fluorinated analog showed 90% EGFR inhibition vs. <10% CYP3A4 activity .

Methodological Guidance

Q. How to optimize solubility without compromising bioactivity?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility in vivo .

- Structural tweaks : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions (e.g., para to methoxy) .

Q. What in silico tools predict pharmacokinetic properties?

- ADMET prediction : SwissADME estimates bioavailability (80%) and blood-brain barrier penetration (low) .

- Molecular dynamics : GROMACS simulates binding stability with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.